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molecular formula C10H11NO B8797721 2-Hydroxy-4-phenylbutanenitrile CAS No. 53279-92-8

2-Hydroxy-4-phenylbutanenitrile

Cat. No. B8797721
M. Wt: 161.20 g/mol
InChI Key: CUJUQPVHWIDESZ-UHFFFAOYSA-N
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Patent
US04617291

Procedure details

3-Phenylpropionaldehyde (0.40 mole) was added dropwise to a solution of sodium bisulfite (0.80 mole) in 240 mL water and 50 mL 95% ethanol at room temperature over a 30 min period. A solution of sodium cyanide (0.40 mole) in 60 mL water was added dropwise to the stirred white suspension over a 20 min period at room temperature. After continuing stirring for an additional 2 hrs, the reaction mixture was extracted with ether (4×250 mL). The extracts were combined, dried (MgSO4) and concentrated in vacuo to give 30.4 g (47%) of 2-hydroxy-4-phenylbutyronitrile as a viscous pale yellow oil.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(O)[O-].[Na+].[C-:16]#[N:17].[Na+]>O.C(O)C>[OH:10][CH:9]([CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:16]#[N:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Name
Quantity
0.8 mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After continuing stirring for an additional 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (4×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C#N)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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